molecular formula C7H5ClF2 B1586074 3,5-Difluorobenzyl chloride CAS No. 220141-71-9

3,5-Difluorobenzyl chloride

Cat. No. B1586074
M. Wt: 162.56 g/mol
InChI Key: VNGSMSFVLAAOGK-UHFFFAOYSA-N
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Description

3,5-Difluorobenzyl chloride is a chemical compound with the CAS Number: 220141-71-9 . It has a molecular weight of 162.57 and its IUPAC name is 1-(chloromethyl)-3,5-difluorobenzene . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for 3,5-Difluorobenzyl chloride is 1S/C7H5ClF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 . This indicates that the molecule consists of a benzene ring with two fluorine atoms and a chloromethyl group attached to it.


Physical And Chemical Properties Analysis

3,5-Difluorobenzyl chloride is a liquid at ambient temperature . It has a flash point of 82/22mm .

Scientific Research Applications

Single C-F Transformations

A study by Idogawa et al. (2020) explored a method to prepare α,α-difluorobenzyl chlorides through single C-F transformations of benzotrifluorides. This method, which involves C-F cleavage followed by chlorination, can efficiently produce diverse difluoromethylenes, including difluorobenzyl ethers, indicating the utility of 3,5-difluorobenzyl chloride in chemical synthesis (Idogawa et al., 2020).

Photochemistry of Benzyl Derivatives

Research by DeCosta et al. (2000) investigated the photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups, including chloride. They found that these compounds underwent complex photochemical reactions, indicating the potential of 3,5-difluorobenzyl chloride in studying photochemical processes (DeCosta et al., 2000).

Generation of Difluorocarbene

Wang et al. (2011) demonstrated the chloride ion-catalyzed generation of difluorocarbene from Me(3)SiCF(2)Cl under mild conditions, leading to the efficient preparation of gem-difluorinated cyclopropenes and cyclopropanes. This process highlights the role of 3,5-difluorobenzyl chloride in the generation of difluorocarbene and its application in organic synthesis (Wang et al., 2011).

Synthesis of Benzoyl Chloride Derivatives

Zhou Xiao-rui (2006) focused on synthesizing 3,5-bis(trifluoromethyl)benzoyl chloride, a significant drug intermediate. This research underscores the application of 3,5-difluorobenzyl chloride in synthesizing crucial intermediates in pharmaceutical production (Zhou Xiao-rui, 2006).

Rice Herbicide Development

Hwang et al. (2005) synthesized a 5-(2,6-difluorobenzyl)oxymethyl derivative as a rice herbicide, demonstrating good selectivity and potent activity against annual weeds. This study highlights the potential of 3,5-difluorobenzyl chloride in the development of agricultural herbicides (Hwang et al., 2005).

Reaction with Propylene and Trifluoropropene

Vasil’eva et al. (1991) studied the reaction of benzyl chloride with propylene and trifluoropropene, revealing interesting aspects of these reactions and suggesting possible applications of 3,5-difluorobenzyl chloride in the study of organic reaction mechanisms (Vasil’eva et al., 1991).

Chloride-Binding in Organic-Water Mixtures

Amendola et al. (2016) found that the tetrafluorobenzyl unit, akin to 3,5-difluorobenzyl chloride, can effectively bind chloride in solution, especially in organic-water mixtures. This research opens up avenues for using 3,5-difluorobenzyl chloride in designing new molecular receptors (Amendola et al., 2016).

Safety And Hazards

3,5-Difluorobenzyl chloride is classified as a dangerous substance. It has a GHS05 pictogram, and the hazard statement is H314 . Precautionary statements include P260, P271, and P280 . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-(chloromethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGSMSFVLAAOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371730
Record name 3,5-Difluorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorobenzyl chloride

CAS RN

220141-71-9
Record name 3,5-Difluorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Mishima, K Arima, H Inoue, S Usui, M Fujio… - Bulletin of the Chemical …, 1995 - journal.csj.jp
Relative chloride ion affinities of 48 carbocations have been measured by the chloride ion transfer equilibrium of benzyl chlorides in the gas phase. The substituent effects on the …
Number of citations: 31 www.journal.csj.jp
SK Krymov, AM Scherbakov, DI Salnikova… - European Journal of …, 2022 - Elsevier
Carbonic anhydrase IX is a promising target for the search for new antitumor compounds with improved properties. Using the molecular hybridization approach, on the basis of …
Number of citations: 10 www.sciencedirect.com
VR Karpina, SS Kovalenko, SM Kovalenko… - Molecules, 2020 - mdpi.com
For the development of new and potent antimalarial drugs, we designed the virtual library with three points of randomization of novel [1,2,4]triazolo[4,3-a]pyridines bearing a …
Number of citations: 10 www.mdpi.com

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